N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide
Description
Properties
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4/c18-12-2-1-3-13(19)11(12)9-20-16(22)17(23)21-10-4-5-14-15(8-10)25-7-6-24-14/h1-5,8H,6-7,9H2,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVNWRIPUALBRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCC3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2,6-difluorobenzyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide is a synthetic compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H18F2N2O2. The compound features a difluorobenzyl moiety and a dihydrobenzo[b][1,4]dioxin fragment, which contribute to its reactivity and biological profile. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological systems.
Structural Formula
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety exhibit diverse biological activities. These include anti-inflammatory effects, potential anticancer properties, and interactions with various enzyme systems. The oxalamide structure is known to participate in hydrogen bonding and can act as a bioisostere for carboxylic acids in drug design.
Interactions with Biological Targets
Studies have shown that this compound interacts with several biological targets:
- mPGES-1 Inhibition : Similar compounds have been identified as potent inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in inflammatory processes .
- Anticancer Activity : The structural components suggest potential activity against cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory effects of related compounds, it was found that derivatives of the dioxin structure significantly inhibited pro-inflammatory cytokines in vitro. This suggests that this compound may similarly modulate inflammatory pathways.
Case Study 2: Anticancer Screening
A screening of various oxalamide derivatives demonstrated that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The presence of the difluorobenzyl group was correlated with increased potency in these assays .
Comparative Analysis with Similar Compounds
The following table summarizes key properties and activities of this compound compared to structurally similar compounds.
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Anti-inflammatory | TBD |
| N1-(3-fluoro-5-(trifluoromethyl)phenyl)-oxalamide | Structure | mPGES-1 inhibitor | 0.008 |
| N1-(2,5-difluorophenyl)oxalamide | Structure | Anticancer | TBD |
Comparison with Similar Compounds
Key Observations:
This may influence target binding affinity or solubility .
Fluorination: The 2,6-difluorobenzyl group in the target compound contrasts with mono-fluorinated or non-fluorinated substituents in analogues.
Aromatic Diversity : Unlike pyridine (Compound 22) or indole (Compound 20) cores, the target compound retains a planar dihydrodioxin ring, which may affect π-π stacking interactions with biological targets .
Research Findings and Implications
While biological data for the target compound are unavailable, structural comparisons suggest:
- Enhanced Stability : The difluorobenzyl group may reduce oxidative metabolism compared to methoxy-substituted analogues (e.g., Compound 16) .
- Target Selectivity : The oxalamide linker could favor interactions with serine hydrolases or proteases, diverging from the antiviral activity observed in dibenzylamine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
